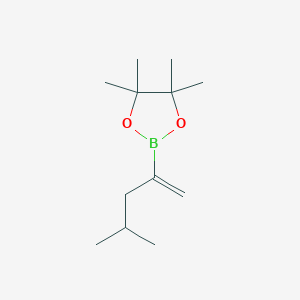
lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate is a chemical compound with the molecular formula C6H5FLiNO3S and a molecular weight of 197.1 g/mol.
準備方法
The synthesis of lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate involves several steps. One common method includes the reaction of 3-fluoro-4-methoxypyridine-2-sulfinic acid with lithium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature of around 25°C. The product is then isolated and purified through crystallization .
化学反応の分析
Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonates.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of sulfides.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted pyridine derivatives.
科学的研究の応用
Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .
類似化合物との比較
Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate can be compared with other similar compounds, such as:
Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfonate: This compound is similar in structure but differs in its oxidation state, leading to different chemical properties and reactivity.
Lithium(1+) ion 3-chloro-4-methoxypyridine-2-sulfinate:
特性
IUPAC Name |
lithium;3-fluoro-4-methoxypyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S.Li/c1-11-4-2-3-8-6(5(4)7)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDPXCZZHKTSBB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=C(C(=NC=C1)S(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)




![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)




